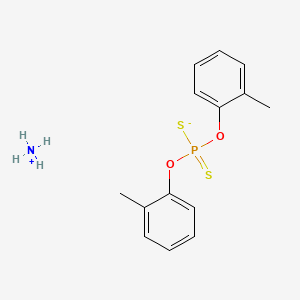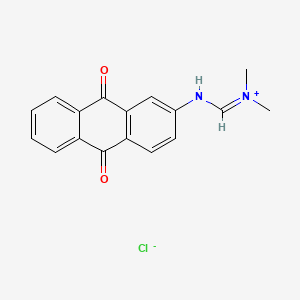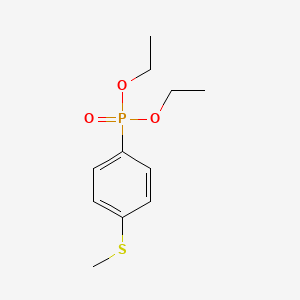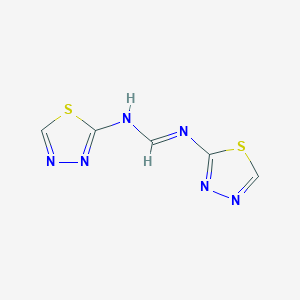
N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AKOS AU36-M93, also known by its chemical name N,N’-bis(1,3,4-thiadiazol-2-yl)methanimidamide, is an organic compound with the molecular formula C5H4N6S2 and a molecular weight of 212.255 g/mol. This compound is notable for its unique structure, which includes two thiadiazole rings connected by a methanimidamide group.
Méthodes De Préparation
The synthesis of AKOS AU36-M93 involves the reaction of 1,3,4-thiadiazole derivatives under specific conditions. One common method includes the reaction of 1,3,4-thiadiazole-2-amine with formaldehyde in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
AKOS AU36-M93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding dihydro derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
AKOS AU36-M93 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: AKOS AU36-M93 is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of AKOS AU36-M93 involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which can have therapeutic effects in various diseases.
Comparaison Avec Des Composés Similaires
AKOS AU36-M93 can be compared with other thiadiazole derivatives, such as:
- N,N’-bis(1,3,4-thiadiazol-2-yl)urea
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
These compounds share similar structural features but differ in their functional groups and reactivity. AKOS AU36-M93 is unique due to its methanimidamide linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
26907-35-7 |
|---|---|
Formule moléculaire |
C5H4N6S2 |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
N,N'-bis(1,3,4-thiadiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C5H4N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h1-3H,(H,6,7,10,11) |
Clé InChI |
KVOZCHMPXZDMOP-UHFFFAOYSA-N |
SMILES isomérique |
C1=NN=C(S1)N/C=N/C2=NN=CS2 |
SMILES canonique |
C1=NN=C(S1)NC=NC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


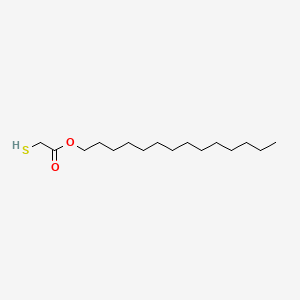
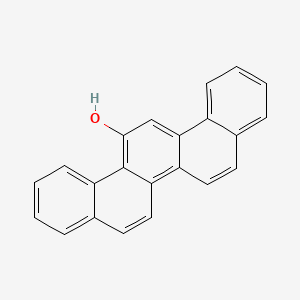
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

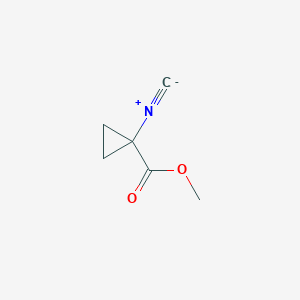
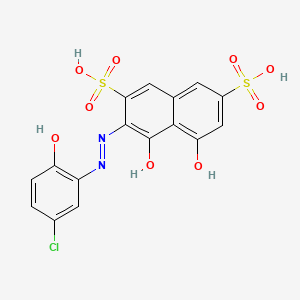
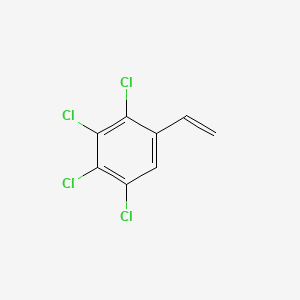
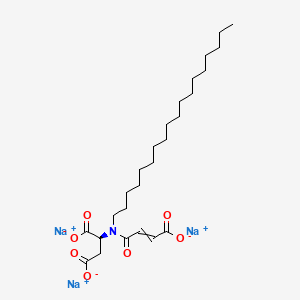
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
